4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl
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Overview
Description
4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of benzo[b]thiophene derivatives It is characterized by the presence of a piperazine ring attached to the benzo[b]thiophene core, which is further functionalized with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and suitable reagents.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 2-bromobenzo[b]thiophene can be reacted with piperazine under suitable conditions to form the desired product.
Functionalization with Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and suitable catalysts.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzo[b]thiophene core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Studies: It is used in biological assays to investigate its interactions with various biological targets, including receptors and enzymes.
Pharmaceutical Development: The compound is explored for its potential therapeutic effects and as a lead compound for the development of new drugs.
Chemical Biology: It serves as a tool compound in chemical biology to study the mechanisms of action of related compounds and to develop new chemical probes.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzo[b]thiophene core are key structural features that enable binding to these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid: This compound is an intermediate in the synthesis of related pharmaceuticals and shares structural similarities with 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride.
1-(1-Benzothiophen-4-yl)piperazine hydrochloride: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride is unique due to its specific combination of the piperazine ring and benzo[b]thiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-piperazin-1-yl-1-benzothiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c16-13(17)12-8-9-10(2-1-3-11(9)18-12)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIYAXTRXKSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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